molecular formula C15H14N4O3S B2914880 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291859-10-3

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2914880
CAS No.: 1291859-10-3
M. Wt: 330.36
InChI Key: PSEUGFCWMQBSOQ-UHFFFAOYSA-N
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Description

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is an intriguing organic compound, blending elements from the dihydroisoquinoline, triazole, and pyridine families. Known for its potential in various scientific fields, this compound combines sulfonyl and heterocyclic structures, making it a topic of interest for researchers in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class , which has been associated with various biological activities, including anticancer and antimicrobial effects . .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.

Biochemical Pathways

Given the broad range of activities associated with [1,2,4]triazolo[4,3-a]pyridine derivatives , it is likely that multiple pathways could be affected

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anticancer and antimicrobial activities of related [1,2,4]triazolo[4,3-a]pyridine compounds , it is possible that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions. A common route begins with the formation of the triazole and pyridine cores, followed by the incorporation of the dihydroisoquinolinyl and sulfonyl groups. Typical reaction conditions might include:

  • Solvents: : Dichloromethane, ethanol, or water.

  • Catalysts: : Palladium on carbon, triethylamine.

  • Temperatures: : Ranging from room temperature to reflux conditions.

Industrial Production Methods

Scaling up to industrial production requires optimization of yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfonyl group can undergo oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: : Reduction can target the nitrogen atoms within the triazole or pyridine rings, altering their electronic properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides, and anhydrides.

Major Products Formed

Depending on the reaction, major products can include:

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, alkanes.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one finds applications in various fields:

  • Chemistry: : As a building block in organic synthesis, enabling the development of complex molecular architectures.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for pharmacological properties such as anti-inflammatory, anticancer, or antiviral activities.

  • Industry: : Utilized in the production of specialty chemicals or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing triazoles and pyridines:

  • 5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[3,4-a]pyridin-3(2H)-one: : A close relative with variations in the triazole-pyridine connectivity.

  • 6-(3,4-Dihydroisoquinolin-2(1H)-ylthio)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: : Similar but with a thio group instead of sulfonyl.

  • 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]oxazole-3(2H)-one: : Another analogue with an oxazole ring replacing the triazole.

Biological Activity

The compound 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1291486-86-6) is a member of the triazolo-pyridine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 330.36 g/mol
  • Structure : The compound features a sulfonamide group linked to a triazole-pyridine moiety, which is believed to contribute to its biological activity.

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific enzyme targets. Notably, it has shown significant inhibition of the enzyme AKR1C3 , which is implicated in hormone metabolism and cancer progression.

Inhibition of AKR1C3

A study highlighted that compounds similar to this compound exhibit high selectivity for AKR1C3 over its isoform AKR1C2. The binding mode analysis revealed that the tetrahydroquinoline moiety effectively fits into the enzyme's active site, enhancing its inhibitory potency against cancer-related metabolic pathways .

Biological Activity Data

Study Compound Target IC50 (nM) Selectivity
This compoundAKR1C3<101500-fold over AKR1C2
Related sulfonamide derivativesAKR1C3Low nMIsoform-selective
Tetrahydroisoquinoline derivativesD1 ReceptorsVariesPositive Allosteric Modulators

Case Studies and Research Findings

  • Cancer Treatment Potential : The compound has been explored in preclinical studies for its role in inhibiting cancer cell growth. Its ability to selectively inhibit AKR1C3 suggests potential applications in treating castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies .
  • Mechanistic Insights : In silico studies have provided insights into the binding interactions between the compound and AKR1C3. The results indicate that modifications to the compound can enhance selectivity and potency by optimizing interactions within the enzyme's binding pocket .
  • Pharmacological Applications : Beyond cancer therapy, derivatives of this compound have been studied for their potential as D1 receptor modulators, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUGFCWMQBSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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